molecular formula C14H17IO3 B1325323 8-(4-iodophenyl)-8-octanoic acid CAS No. 898790-98-2

8-(4-iodophenyl)-8-octanoic acid

Cat. No.: B1325323
CAS No.: 898790-98-2
M. Wt: 360.19 g/mol
InChI Key: GAYVFLJPVCGUSY-UHFFFAOYSA-N
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Description

8-(4-Iodophenyl)-8-octanoic acid is an organic compound characterized by the presence of an iodophenyl group attached to an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-iodophenyl)-8-octanoic acid typically involves the iodination of a phenyl group followed by the attachment of an octanoic acid chain. One common method involves the use of 4-iodophenol as a starting material, which undergoes a series of reactions to introduce the octanoic acid moiety. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-Iodophenyl)-8-octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom in the phenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

8-(4-Iodophenyl)-8-octanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4-iodophenyl)-8-octanoic acid involves its interaction with molecular targets through its iodophenyl group. This interaction can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may interact with enzymes or receptors, altering their activity and leading to therapeutic effects .

Properties

IUPAC Name

8-(4-iodophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17IO3/c15-12-9-7-11(8-10-12)13(16)5-3-1-2-4-6-14(17)18/h7-10H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVFLJPVCGUSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCCCC(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645404
Record name 8-(4-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-98-2
Record name 8-(4-Iodophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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